N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
This compound is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (position 1) is substituted with an isopropyl group and a methylene bridge linking it to the second pyrazole. The second pyrazole (position 4) contains a methoxy group at position 3 and a methyl group at position 1.
Properties
Molecular Formula |
C12H20ClN5O |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(2)17-10(5-6-14-17)7-13-11-8-16(3)15-12(11)18-4;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
GNFZXJRRCIJRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on shared pyrazole motifs or therapeutic relevance:
2-Hydroxy-6-((2-(1-Isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Compound 1)
- Structure : A pyrazole linked to a pyridine-benzaldehyde scaffold.
- Pharmacology : Binds hemoglobin to increase oxygen affinity, used in sickle cell disease and pulmonary fibrosis treatment .
- Synthesis : Patented processes emphasize intermediates with halogenated pyrazoles, suggesting shared synthetic pathways with the target compound .
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
- Structure : Chloro-substituted pyrazole with methylamine.
- Applications : Serves as an intermediate in pharmaceutical synthesis, highlighting pyrazole versatility in medicinal chemistry .
{1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Structure : Hybrid pyrazole-triazole-benzimidazole scaffold.
- Key Differences : Bulkier substituents (trifluoromethyl groups) enhance lipophilicity but may limit blood-brain barrier penetration.
Comparative Data Table
Key Research Findings
Substituent Impact on Bioactivity :
- The benzaldehyde group in Compound 1 is critical for hemoglobin binding, enabling oxygen affinity modulation . The target compound’s methoxy group may enhance solubility but lacks analogous aldehyde-mediated interactions.
- Chlorine in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine improves stability but reduces solubility, a trade-off avoided in the target compound’s isopropyl-methoxy design .
Synthetic Accessibility :
- Both Compound 1 and the target compound utilize pyrazole intermediates, but the latter’s bis-pyrazole structure may require more complex alkylation steps .
Therapeutic Potential: Pyrazole-triazole hybrids (e.g., Example 63) demonstrate broad-spectrum applications, suggesting the target compound could be repurposed for antiviral or anti-inflammatory uses with structural optimization .
Biological Activity
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, with CAS number 1855946-90-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit diverse pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₂₀ClN₅O
- Molecular Weight : 285.77 g/mol
- Structure : The compound contains a pyrazole core, which is known for its versatility in medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including but not limited to:
- Anticancer activity
- Anti-inflammatory effects
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (A549) cell lines.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| N-[isopropyl] | Hep2 | 3.25 |
This data illustrates that the compound's structural modifications can lead to varying degrees of potency against different cancer types.
Anti-inflammatory Effects
Pyrazole derivatives are also being explored for their anti-inflammatory properties. Studies have shown that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cellular models. This suggests a potential application in treating inflammatory diseases.
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine Inhibition | IC₅₀ (nM) |
|---|---|---|
| Compound C | TNFα | 53 |
| Compound D | IL-6 | 42 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of pyrazole compounds in preclinical and clinical settings:
-
Study on Anticancer Activity :
A study by Bouabdallah et al. reported that a related pyrazole compound exhibited significant cytotoxicity against Hep2 and P815 cancer cell lines, with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL, respectively . -
Anti-inflammatory Study :
Research conducted on a series of pyrazole derivatives demonstrated their ability to reduce inflammation markers in vitro, showcasing their potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
